molecular formula C8H12ClNO2S B1377073 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride CAS No. 1423032-25-0

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride

Cat. No.: B1377073
CAS No.: 1423032-25-0
M. Wt: 221.71 g/mol
InChI Key: LSJANKRSTVGJAV-UHFFFAOYSA-N
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Description

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. This high-purity compound is offered exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The compound's core structure, which incorporates a thiophene heterocycle and a beta-amino acid backbone, makes it a valuable building block for pharmaceutical development. Thiophene-containing scaffolds are prevalent in active pharmaceutical ingredients (APIs) and their intermediates, as the thiophene ring can serve as a bioisostere for phenyl rings, influencing the compound's electronic distribution, metabolic stability, and binding affinity . The functional groups present—the primary amine and the carboxylic acid—provide versatile handles for synthetic elaboration, enabling researchers to create diverse libraries of molecules for screening. While the specific mechanism of action for this precise compound requires further investigation, molecules with similar structures have demonstrated a range of pharmacological activities. Research on related indole and thiophene derivatives has shown potential for targeting various enzymes and receptors, leading to investigations into antiviral, anti-inflammatory, and other therapeutic effects . As such, this compound presents a promising starting point for the synthesis of novel chemical entities and the exploration of new biological pathways.

Properties

IUPAC Name

2-(aminomethyl)-3-thiophen-2-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c9-5-6(8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJANKRSTVGJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-25-0
Record name 3-amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride typically involves the reaction of thiophene derivatives with amino acids under specific conditions. One common method includes the use of thiophene-2-carboxaldehyde, which undergoes a condensation reaction with glycine in the presence of a reducing agent to form the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride is being explored for its potential therapeutic effects. It has been studied as a precursor in the synthesis of various pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Biochemical Research

The compound serves as an organic buffer in biological and biochemical applications. It is utilized in enzyme assays and metabolic studies due to its ability to maintain pH levels in biological systems, which is crucial for enzymatic activity and stability .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block. It can participate in various reactions such as:

  • Substitution Reactions : The thiophene ring can be modified to introduce different functional groups.
  • Coupling Reactions : It can be used in cross-coupling reactions to form complex molecules with potential biological activity.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme kinetics. A study investigated its interaction with amino acid decarboxylases, revealing that it acts as a competitive inhibitor, thereby providing insights into its potential role in metabolic regulation .

Case Study 2: Drug Development

In drug discovery, this compound has been evaluated for its anti-inflammatory properties. A series of derivatives were synthesized, and their effects on inflammatory pathways were assessed in vitro. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 3-amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride with analogs featuring different substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Thiophen-2-ylmethyl C₈H₁₂ClNO₂S 221.70 Heterocyclic scaffold; discontinued
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride 3,4,5-Trifluorophenylmethyl C₁₀H₁₁ClF₃NO₂ 269.65 High electronegativity; versatile scaffold
3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride 3-Hydroxy-4-methoxyphenylmethyl C₁₁H₁₆ClNO₄ 261.70 Polar substituents; potential solubility challenges
3-Amino-2-(methylamino)propanoic acid dihydrochloride Methylamino C₄H₁₀N₂O₂·2HCl 191.06 Dihydrochloride salt; compact structure
3-Amino-2-methylpropanoic acid hydrochloride Methyl C₄H₁₀ClNO₂ 139.50* Simple alkyl substituent; lab use
3-Amino-2-[(naphthalen-1-yl)methyl]propanoic acid hydrochloride Naphthalen-1-ylmethyl ~C₁₄H₁₆ClNO₂ ~265.46† Bulky aromatic group; high cost
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-Fluorophenyl C₉H₁₃ClFNO 205.59 Propanol derivative; chiral center

*Estimated based on structural analysis.
†Calculated from substituent addition; exact data unavailable in evidence.

Structural and Functional Insights

  • Thiophene vs. Fluorinated Aromatics : The trifluorophenyl analog (269.65 g/mol) introduces electronegative fluorine atoms, enhancing metabolic stability and lipophilicity compared to the thiophene derivative .
  • Polar vs.
  • Steric Effects : The naphthalen-1-ylmethyl substituent (~265.46 g/mol) adds steric bulk, which may hinder binding to flat enzymatic pockets but enhance affinity for hydrophobic targets .
  • Chirality: The (R)-configured 4-fluorophenyl propanol derivative (205.59 g/mol) highlights the role of stereochemistry in biological activity, a factor absent in the achiral thiophene compound .

Biological Activity

3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride, with the CAS number 1427724-02-4, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The molecular formula for this compound is C9H14ClNO2SC_9H_{14}ClNO_2S, with a molecular weight of 235.73 g/mol. The structure includes an amino group, a thiophene ring, and a propanoic acid moiety, which contribute to its unique biological properties.

PropertyValue
CAS Number1427724-02-4
Molecular FormulaC9H14ClNO2S
Molecular Weight235.73 g/mol
SMILESC1=CSC(=C1)CC(CN)C(=O)O

The compound's biological activity is primarily attributed to its structural features that enable interaction with various biological targets. The thiophene moiety is known to participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme activities and receptor binding.

Inhibition Studies

Recent studies have shown that derivatives of compounds similar to 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid exhibit inhibition against histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. For instance, azumamides, which share structural similarities, demonstrated IC50 values ranging from 14 to 67 nM against HDAC isoforms 1–3, indicating a potent inhibitory effect .

Case Studies

  • HDAC Inhibition
    • A study evaluating the inhibition potential of various β-amino acids revealed that compounds with similar structures to 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid showed selective inhibition against HDAC classes I and IIb. The findings suggest that modifications in the structure can significantly alter the potency against specific HDAC isoforms .
  • Neuroprotective Effects
    • Research investigating the neuroprotective properties of β-amino acids indicated that compounds like 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid may enhance neuronal survival under stress conditions. This effect is hypothesized to be mediated through modulation of oxidative stress pathways and neuroinflammatory responses .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

  • Cancer Therapy : Its ability to inhibit HDACs positions it as a candidate for developing novel cancer therapeutics aimed at altering gene expression profiles.
  • Neuroprotection : The compound's potential neuroprotective effects suggest applications in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of thiophene-containing amino acid derivatives often involves multi-step reactions. For example, reductive amination (using NaBH3CN in MeOH) and acid hydrolysis (conc. HCl under reflux) are common steps for introducing substituents to the amino acid backbone . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (0°C to reflux), and reaction time (2–24 hours) to maximize yields (70–90%) and minimize side products. Monitoring intermediates via TLC or HPLC is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm the presence of the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and the amino acid backbone (δ 3.0–4.0 ppm for CH2 groups) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase columns (C18) with acidic mobile phases (0.1% TFA) .
  • Elemental Analysis : Validate stoichiometry (e.g., C:H:N:S:Cl ratios) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Hydrochloride salts of amino acids are hygroscopic and prone to degradation under humid or acidic conditions. Store at –20°C in airtight, desiccated containers. Stability studies (accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC for byproducts like free thiophene or deaminated derivatives .

Q. How is this compound applied in preclinical drug discovery studies?

  • Methodological Answer : Its thiophene and amino acid motifs make it a candidate for:
  • Enzyme inhibition assays : Test interactions with proteases or kinases using fluorescence-based kinetic assays .
  • Peptide mimetics : Incorporate into synthetic peptides via solid-phase synthesis to study receptor binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction barriers and optimize synthetic steps .
  • Docking Simulations : Model interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Focus on the thiophene group’s π-π stacking potential and the amino acid’s hydrogen-bonding capacity .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • High-Resolution MS : Distinguish between [M+H]+ and sodium adducts ([M+Na]+) using exact mass measurements (error < 2 ppm) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

Q. How can researchers optimize reactor design for scalable synthesis of this compound?

  • Methodological Answer :
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., HCl hydrolysis) using microreactors .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What advanced techniques elucidate the compound’s role in modulating metabolic pathways (e.g., in cancer cells)?

  • Methodological Answer :
  • Isotope-Labeled Tracers : Synthesize 13C/15N-labeled analogs for metabolic flux analysis in cell cultures .
  • CRISPR-Cell Models : Knock out putative target genes (e.g., amino acid transporters) to study uptake mechanisms .

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